Product packaging for alpha-Thymidine(Cat. No.:CAS No. 4449-43-8)

alpha-Thymidine

Cat. No.: B1599301
CAS No.: 4449-43-8
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-RNJXMRFFSA-N
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Description

Contextualization of alpha-Thymidine as a Deoxynucleoside Anomer

Nucleic acids, such as DNA, are polymers composed of nucleotide building blocks. nih.gov Each nucleotide consists of a phosphate (B84403) group, a five-carbon sugar (deoxyribose in DNA), and a nucleobase. atdbio.com A nucleoside is a component of a nucleotide, made up of just the sugar and the base. rsc.org In the naturally occurring nucleosides that form DNA, the bond connecting the deoxyribose sugar to the nucleobase has a specific three-dimensional arrangement known as the beta (β) configuration. atdbio.comrsc.org This means the base is positioned on the same face of the sugar ring as the 5'-hydroxyl group. atdbio.com

This compound is an anomer of the natural deoxynucleoside, thymidine (B127349). wikipedia.org Anomers are types of stereoisomers that differ only in the configuration at the anomeric carbon, which is the C1' position of the sugar ring where the base is attached. atdbio.com While the natural thymidine exists in the β-configuration, this compound possesses an alpha (α) configuration, where the thymine (B56734) base is attached to the opposite face of the deoxyribose sugar ring. rsc.org This seemingly minor alteration in stereochemistry results in significant changes to the molecule's shape and properties, which in turn affect its biological function. rsc.org

Historical Perspectives on the Discovery and Initial Synthesis of alpha-Nucleosides

The field of synthetic nucleoside chemistry paved the way for the creation of alpha-nucleosides. While natural nucleosides predominantly exist in the β-configuration, α-nucleosides are exceptionally rare in nature. nih.govrsc.orgnih.gov The first synthesis of an α-nucleoside, specifically α-adenosine, was reported in 1958. nih.gov This opened the door to exploring these unnatural anomers.

The first report of an artificial synthesis of α-thymidine (and α-uridine) came in 1964, when researchers used trimethylsilyl (B98337) groups to protect the nucleobases before condensation with a protected sugar. nih.govrsc.org Over the years, various methods, including the mercuri procedure, fusion reactions, and Vorbrüggen glycosylation, have been developed and refined to synthesize α-nucleosides. nih.govrsc.orgresearchgate.net For instance, in 1994, a method was developed to stereoselectively synthesize α-nucleosides, which produced α-thymidine in a 10% yield without the formation of the β-anomer. rsc.org Another approach involves the epimerization (a chemical process to change the configuration at one carbon atom) of the more common β-thymidine to α-thymidine. rsc.orgnih.gov These synthetic advancements have been crucial for producing α-thymidine in sufficient quantities for detailed biological and therapeutic studies.

Significance of this compound in Nucleic Acid Research and Drug Development

The distinct stereochemistry of this compound makes it a valuable molecule in both fundamental research and therapeutic development. Its triphosphate form, α-thymidine triphosphate (α-dTTP), can act as a chain terminator during DNA synthesis. ontosight.ai When a DNA polymerase incorporates α-dTTP into a growing DNA strand, the unnatural α-linkage can prevent the addition of the next nucleotide, thereby halting replication. ontosight.aiwikipedia.org This property makes radiolabeled α-dTTP a useful tool for studying the mechanisms of DNA polymerases and for applications like DNA sequencing and labeling. revvity.comrevvity.com

The unique properties of α-nucleosides have also made them a focus of drug development. Oligonucleotides constructed with α-anomeric nucleosides, known as "alpha-oligonucleotides," exhibit interesting characteristics. They can form stable, parallel double-stranded structures with complementary β-oligonucleotides (natural DNA and RNA) and show remarkable resistance to degradation by nucleases, which are enzymes that break down nucleic acids. rsc.orgnih.gov This high stability makes them promising candidates for antisense therapies, which aim to inhibit the expression of specific genes. ontosight.ai

Furthermore, this compound and its derivatives have been investigated as potential antimicrobial and anticancer agents. rsc.org For example, certain 5'-urea-α-thymidine derivatives have shown potent antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria. nih.gov Other derivatives have been designed as inhibitors of Mycobacterium tuberculosis thymidylate kinase, an essential enzyme for the bacterium, highlighting the potential of the α-thymidine scaffold in developing new antibacterial drugs. nih.gov The ability of modified nucleosides to interfere with DNA synthesis is a well-established strategy in antiviral and anticancer therapies. ontosight.aiontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5 B1599301 alpha-Thymidine CAS No. 4449-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858957
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4449-43-8
Record name Thymidine alpha-anomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYMIDINE .ALPHA.-ANOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Alpha Thymidine

Stereoselective Synthesis Strategies for alpha-Nucleosides

The primary challenge in synthesizing α-thymidine lies in controlling the stereochemistry at the anomeric carbon (C1'). Several methods have been developed to achieve this, with the epimerization of the more readily available β-thymidine being a common and effective approach.

Epimerization reactions offer a direct route to α-thymidine from its β-anomer. These methods typically involve the generation of an oxocarbenium ion intermediate, which can then be attacked by the nucleobase from either the α- or β-face, leading to a mixture of anomers. The reaction conditions and the nature of the protecting groups on the sugar moiety play a crucial role in determining the ratio of the resulting anomers.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid that can mediate the C1'-epimerization of β-thymidine derivatives. nih.govresearchmap.jp This method, reported by Sato and colleagues, involves treating a protected β-thymidine with TMSOTf in an appropriate solvent, such as acetonitrile (B52724). nih.govacs.org The reaction proceeds through the formation of an oxonium ion intermediate, which facilitates the epimerization at the anomeric center. nih.gov

An alternative and effective method for the anomerization of 2'-deoxynucleosides, including thymidine (B127349), utilizes a mixture of acetic anhydride (B1165640) and sulfuric acid in acetonitrile. acs.orgnih.gov This protocol, reported by Ward and colleagues, can lead to a rapid isomerization, establishing an equilibrium between the α and β anomers. nih.govrsc.org In the case of 3',5'-di-O-acetylthymidine, this method has been shown to produce an α:β ratio of approximately 2:1 within minutes. nih.govrsc.org

One study reported retaining the 5' and 3' protecting groups suggested by Sato but employing the acetic anhydride/sulfuric acid method for epimerization. nih.gov This approach resulted in an α/β analogue ratio of around 3/1, and the desired 3',5'-O-diacylated α-thymidine derivative was readily separated by crystallization in approximately 70% yield. acs.orgnih.gov

The choice of protecting groups for the hydroxyl functions of the sugar moiety is critical for controlling the stereochemical outcome and optimizing the yield of α-thymidine in epimerization reactions. The steric and electronic properties of these groups can influence the stability of the intermediate oxocarbenium ion and direct the incoming nucleobase to the desired α-face.

The following table summarizes the effect of different protecting groups on the TMSOTf-mediated epimerization of β-thymidine.

5'-Protecting Group3'-Protecting Groupα:β RatioReference
Diphenylacetylp-ToluoylSelective for α nih.gov, acs.org
Et2CHC(O)Not specified89:11 nih.gov, researchgate.net
DiethylcarbamoylNot specifiedDecreased rate nih.gov

Besides epimerization, other synthetic strategies have been developed for the preparation of α-thymidine and its derivatives.

The mercuri procedure is a classical method for the synthesis of nucleosides. Although less common now due to the toxicity of mercury compounds, it has been historically used for the synthesis of α-nucleosides. rsc.org The procedure typically involves the condensation of a halogenose with a mercury salt of a nucleobase. rsc.org For instance, α-deoxycytidine has been synthesized by condensing 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. rsc.org While not a primary method for α-thymidine synthesis today, the principles of this reaction have informed the development of other glycosylation methods. rsc.org

Other Synthetic Pathways for alpha-Thymidine and its Analogues

Fusion Reaction Methodologies

The fusion reaction represents a significant method for the synthesis of nucleosides, including α-anomers. This approach typically involves the direct, high-temperature condensation of a protected sugar and a nucleobase, often in the presence of an acid catalyst. rsc.org In the context of α-thymidine synthesis, the reaction involves fusing a derivative of 2-deoxy-D-ribose with thymine (B56734).

A notable example involves the acid-catalyzed fusion of 1,3,5-tri-O-acetyl-2-deoxyribose with 2-fluoro-6-benzyloxypurine, which, after subsequent chemical transformations, yielded a mixture of α- and β-deoxyguanosine. rsc.org While not a direct synthesis of α-thymidine, this illustrates the principle of the fusion reaction in producing α-nucleosides. The stereochemical outcome of the fusion reaction is often a mixture of anomers, necessitating chromatographic separation to isolate the desired α-isomer. The yield and the α/β ratio are influenced by factors such as the catalyst, reaction temperature, and the specific protecting groups on the sugar moiety. For instance, Sawai et al. reported a method that yielded α-thymidine in a 10% yield without the formation of the β-anomer. rsc.org

ReactantsCatalyst/ConditionsProduct(s)YieldReference
D-ribose, CyanamideAqueous solutionAminooxazoline derivativeNot specified rsc.org
Aminooxazoline derivative, CyanoacetyleneNot specifiedα-CytidineNot specified rsc.org
2-fluoro-6-benzyloxypurine, 1,3,5-tri-O-acetyl-2-deoxyriboseAcid-catalyzed fusion, 80°Cα-deoxyguanosine, β-deoxyguanosine16% (α), 14% (β) rsc.org
Vorbrüggen Glycosylation Applications

Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis, utilizing silylated nucleobases and a Lewis acid catalyst, typically trimethylsilyl triflate (TMSOTf), to couple the base to a protected sugar. rsc.orgorgsyn.org The stereoselectivity of this reaction is a critical aspect. In the synthesis of ribonucleosides, the C2-ester protecting group on the ribose sugar provides neighboring group participation, directing the glycosylation to exclusively form the β-anomer. orgsyn.org However, in the synthesis of 2'-deoxynucleosides like thymidine, the absence of a C2'-substituent means this directing effect is absent, often leading to a mixture of α and β anomers. orgsyn.org

Researchers have exploited this feature to synthesize α-thymidine. The reaction of a silylated thymine with a protected 2-deoxyribose derivative under Lewis acid conditions can yield both anomers. Wang et al. demonstrated that a benzoate (B1203000) group at the C2 position of arabinose could stereoselectively guide the Vorbrüggen glycosylation to produce α-nucleoside derivatives. rsc.org The choice of solvent and catalyst can also influence the anomeric ratio. For example, using TMS-triflate to treat β-thymidine derivatives in acetonitrile can lead to epimerization, yielding α-thymidine. rsc.org

Sugar PrecursorBaseCatalyst/ConditionsKey FindingReference
Arabinose with C2-benzoateNot specifiedVorbrüggen glycosylationStereoselective synthesis of α-nucleosides rsc.org
β-thymidine derivativeTMS-triflate, acetonitrileEpimerizationOverall 50% yield of α-thymidine from β-thymidine rsc.org
1,3,5-tri-O-benzoyl-α-D-ribofuranose2,4-bis(trimethylsilyloxy)-5-methylpyrimidineTin(IV) chloride, acetonitrileFormation of β-anomer due to C2-ester directing group orgsyn.org

Synthesis of Phosphorylated this compound Derivatives

The biological activity of nucleoside analogs often requires their conversion into phosphorylated forms. The synthesis of these derivatives, particularly monophosphates and triphosphates, is a critical area of research.

Preparation of this compound Monophosphates

The synthesis of α-thymidine-5'-O-monophosphate is a key step for creating building blocks for oligonucleotides or for further phosphorylation to the triphosphate form. A common strategy involves the anomerization of the more readily available β-thymidine. For example, 3',5'-O-diacetyl-β-thymidine can be anomerized to its α-anomer. scispace.com Following deprotection of the acetyl groups, the resulting α-thymidine can be converted to the 5'-monophosphate using classical phosphorylation conditions, such as reaction with phosphorus oxychloride in an appropriate solvent. scispace.com This method provides a reliable route to α-thymidine monophosphate, which has been shown to be a substrate for enzymes like Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt). scispace.com

Starting MaterialReagents/StepsProductApplicationReference
3',5'-O-diacetyl-β-thymidine1. Anomerization (e.g., Ward et al. procedure) 2. Deprotection 3. Phosphorylationα-D-thymidine 5'-O-monophosphateSubstrate for TMPKmt scispace.com

Synthesis of alpha-Phosphate-Modified Nucleoside Triphosphates

Modifications at the α-phosphate position of nucleoside triphosphates can confer unique chemical and biological properties, such as resistance to nuclease degradation. rsc.orgnih.gov

alpha-P-Thio Derivatives Synthesis

The introduction of a sulfur atom in place of a non-bridging oxygen at the α-phosphate position creates a chiral center, resulting in two diastereomers (Sp and Rp). A prevalent method for synthesizing these α-P-thio derivatives is the Ludwig-Eckstein method. nih.gov This approach involves the reaction of a nucleoside with salicyl chlorophosphite to form a cyclic phosphite (B83602) intermediate. Subsequent reaction with pyrophosphate and elemental sulfur introduces the thiophosphate moiety. nih.gov An earlier method, developed by F. Eckstein, utilized triimidazolyl-phosphine sulfide (B99878) to react with 3'-O-acetyl-thymidine, yielding thymidine 5′-(α-P-thio)triphosphate, albeit in a low yield of 5%. nih.govmdpi.com

MethodKey ReagentsIntermediateProductYieldReference
Triimidazolyl-phosphine sulfideTriimidazolyl-1-phosphine sulfide, 3'-O-acetyl-thymidineThymidine 5'-phosphoromonoimidazolothioateThymidine 5'-(α-P-thio)triphosphate5% nih.govmdpi.com
Ludwig-EcksteinSalicyl chlorophosphite, Pyrophosphate, Sulfur5'-cyclotriphosphite5'-(α-P-thio)triphosphate60-75% nih.gov
alpha-P-Amido Derivatives Synthesis

The synthesis of α-P-amido nucleoside triphosphates involves replacing a non-bridging oxygen atom of the α-phosphate with a nitrogen group. The first synthesis of these compounds was reported in 1976. nih.govmdpi.com The methodology centers on the reaction of a nucleoside 5'-phosphorodiamidate with an excess of pyrophosphate (as its tributylammonium (B8510715) salt). nih.govresearchgate.net This reaction substitutes one of the amide groups with pyrophosphate, generating the desired α-P-amido triphosphate. For thymidine, this method has been reported to produce thymidine 5′-(α-P-amido)triphosphate in a 72% yield. nih.govmdpi.com These amido analogs are noted to be more susceptible to alkaline hydrolysis compared to their unmodified triphosphate counterparts. nih.gov

Starting MaterialReagentsProductYieldReference
Thymidine 5'-phosphorodiamidateTributylammonium pyrophosphateThymidine 5'-(α-P-amido)triphosphate72% nih.govmdpi.com
Adenosine 5'-phosphorodiamidateTributylammonium pyrophosphateAdenosine 5'-(α-P-amido)triphosphate57% nih.gov

Chemical Modifications for Novel this compound Analogues

5'-Substituted this compound Derivatives

A significant class of this compound analogues involves substitutions at the 5'-position of the deoxyribose ring. nih.gov The synthesis of these derivatives typically starts from this compound, which is then converted to various 5'-substituted compounds.

A common synthetic route to 5'-amino-alpha-thymidine involves several steps:

Sulfonation: The 5'-hydroxyl group of α-thymidine is reacted with methanesulfonyl chloride in pyridine. acs.org

Azide (B81097) Displacement: The resulting sulfonate is then treated with sodium azide in dimethylformamide (DMF) to introduce the azido (B1232118) group at the 5'-position. acs.org

Reduction: The 5'-azido group is subsequently reduced to a 5'-amino group via hydrogenation over a palladium on carbon (Pd/C) catalyst. acs.org

The resulting 5'-amino-α-thymidine serves as a versatile precursor for a variety of 5'-substituted analogues, including ureas, thioureas, sulfonamides, and amides, by reacting the amine with appropriate reagents like isocyanates, isothiocyanates, sulfonyl chlorides, or aryl chlorides. acs.orgnih.gov

For instance, a series of 5'-thiourea-substituted α-thymidine derivatives have been synthesized and studied. rsc.org One notable derivative, with a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety at the 5'-position, has demonstrated significant biological activity. rsc.org Another example is N-(5′-deoxy-α-thymidin-5′-yl)-N′-[4-(2-chlorobenzyloxy)phenyl]urea, which has shown potent antimalarial effects. rsc.org

The following table summarizes some of the synthesized 5'-substituted this compound derivatives and their synthetic precursors.

PrecursorReagent(s)Resulting Functional GroupReference(s)
5'-amino-α-thymidine(Thio)isocyanate(Thio)urea acs.orgnih.gov
5'-amino-α-thymidineSulfonyl chlorideSulfonamide acs.orgnih.gov
5'-amino-α-thymidineAryl chlorideAmine acs.orgnih.gov
5'-amino-α-thymidineCarbonyl chlorideAmide acs.orgnih.gov

3'-C-Branched Derivatives

The synthesis of 3'-C-branched thymidine derivatives has been explored to introduce modifications at the 3'-position of the sugar moiety. One approach involves the synthesis of 3'-C-acylthymidine derivatives, which can serve as precursors for generating C-3'-nucleoside radicals through Norrish type I photocleavage. nih.gov

The synthesis of these derivatives can be achieved through a multi-step process starting from a diol. nih.gov This process involves a protection-deprotection sequence followed by the oxidation of the free primary alcohol. nih.gov Another method utilizes a silyl-protected cyanohydrin, which is then alkylated with organolithium reagents and subsequently hydrolyzed. nih.gov

Furthermore, 3'-C-(3-hydroxypropyl)thymidine has been synthesized and incorporated into oligodeoxynucleotides. rsc.org The synthesis of this and other 3'-C-alkyl-modified α- and β-2'-deoxynucleosides has been accomplished using methyl glycoside derivatives as precursors. rsc.org A linear strategy has also been employed to synthesize 3'-C-methyl- and 3'-C-azidomethyl-modified thymidines. rsc.org Additionally, novel 3'-C-methylene-modified thymidine H-phosphonates have been synthesized from 3'-C-iodomethyl nucleoside intermediates. acs.org

Acyclic Nucleoside Analogues

Acyclic nucleoside analogues of thymidine, where the sugar ring is replaced by a flexible chain, have been synthesized. A series of these analogues were prepared using a Mitsunobu reaction starting from appropriately protected chiral triols. tandfonline.com These triols were, in turn, obtained from substituted γ-lactone acids, which were prepared by the asymmetric oxidation of 3-substituted-1,2-cyclopentanediones. tandfonline.comresearchgate.net

Another approach to synthesizing acyclic nucleosides involves the use of DHAP-dependent aldolases. nih.gov In this biocatalytic method, aldehyde derivatives of thymine are used as acceptor substrates in an aldol (B89426) addition reaction with dihydroxyacetone phosphate (B84403) (DHAP), generating new acyclic nucleoside analogues with two new stereocenters. nih.gov

Furthermore, an efficient synthesis of acyclic nucleoside analogues has been established through the insertion of carbenoids into the N-H bond of nucleobases, including pyrimidines, catalyzed by Sc(OTf)3. researchgate.net

4'-C-Substituted Thymidine Analogs

Modifications at the 4'-position of the thymidine sugar ring have led to the development of various analogues. A strategy for synthesizing 4'-C-substituted nucleosides involves the reaction of thymidine derivatives with a benzenesulfonyl leaving group at the 4'-position with organosilicon and organoaluminum reagents. oup.com For example, the reaction of a 4'-(benzenesulfonyl)-β-D-thymidine derivative with AlMe3 resulted in the exclusive formation of 4'-methylthymidine in high yield. oup.com

A series of 4'-C-(N-alkyl)aminoethyl thymidine analogs have also been synthesized. mdpi.comnih.gov The synthesis of these compounds, such as 4'-C-(N-ethyl)aminoethyl (4'-EAE-T), 4'-C-(N-butyl)aminoethyl (4'-BAE-T), and 4'-C-(N-octyl)aminoethyl (4'-OAE-T), starts from diacetone-D-glucose and proceeds through a multi-step procedure to yield a key intermediate, 4′,5′-di-O-benzyl-3-N-benzyloxymethyl-4′-C-(2-trifluoroacetylaminoethyl)thymidine. mdpi.com This intermediate is then reacted with various alkyl iodides to introduce the N-alkyl groups. mdpi.com

The following table provides examples of synthesized 4'-C-substituted thymidine analogs.

Compound NameAbbreviationStarting MaterialReference(s)
4'-C-(N-ethyl)aminoethyl-thymidine4'-EAE-TDiacetone-D-glucose mdpi.comnih.gov
4'-C-(N-butyl)aminoethyl-thymidine4'-BAE-TDiacetone-D-glucose mdpi.comnih.gov
4'-C-(N-octyl)aminoethyl-thymidine4'-OAE-TDiacetone-D-glucose mdpi.comnih.gov
4'-methylthymidine4'-(benzenesulfonyl)-β-D-thymidine oup.com

Additionally, 2'-N,4'-C-ethylene-bridged thymidine (aza-ENA-T), a conformationally constrained analog, has been synthesized. acs.org The key step in its synthesis is the cyclization of 2'-ara-trifluoromethylsulfonyl-4'-cyanomethylene thymidine. acs.org

Biological Functions and Molecular Mechanisms of Alpha Thymidine and Its Analogues

Interactions with Nucleic Acid Synthesis and Repair Pathways

Alpha-Thymidine, a stereoisomer (anomer) of the naturally occurring beta-thymidine, possesses a unique structural configuration that influences its interaction with the cellular machinery responsible for DNA synthesis and maintenance. Unlike the canonical β-anomer where the thymine (B56734) base is "up" relative to the sugar ring, the α-anomer has the base in the "down" position. This seemingly subtle alteration has profound consequences for its recognition and processing by cellular enzymes.

The incorporation of nucleoside analogues into newly synthesized DNA is a fundamental process used both in research to track cell proliferation and in medicine to exert therapeutic effects. mdpi.combaseclick.eunih.gov The triphosphate form of a nucleoside is the actual substrate for DNA polymerases. wikipedia.org For this compound to be incorporated, it must first be phosphorylated to its triphosphate derivative, this compound triphosphate (α-dTTP).

Research into the enantiomeric L-thymidine triphosphate (L-dTTP), another stereoisomer of thymidine (B127349), has shown that its incorporation into a DNA strand makes the DNA more resistant to degradation by 3′→5′ exonucleases, which are enzymes that proofread and repair DNA. capes.gov.br This suggests that the inclusion of a non-canonical nucleotide can alter the structural properties of the DNA helix, thereby affecting its stability and interaction with repair enzymes. While direct studies on the large-scale incorporation of this compound are limited, the principle that altered stereochemistry impacts DNA stability and repair is well-established. The incorporation of other thymidine analogues, such as bromodeoxyuridine (BrdU), has been shown to potentially introduce errors in cellular processes, highlighting that the structure of the incorporated analogue has significant biological implications. jneurosci.orgresearchgate.net

DNA polymerases, the enzymes that catalyze the synthesis of DNA, exhibit varying degrees of fidelity and substrate specificity. mdpi.com DNA polymerase alpha (Pol α), which is essential for initiating DNA replication, has limited processivity and lacks an intrinsic proofreading mechanism, making it more permissive to incorporating unconventional nucleotides compared to high-fidelity polymerases.

Studies on the stereoisomer L-dTTP reveal this differential recognition clearly. Human DNA polymerases β, γ, and ε are unable to utilize L-dTTP as a substrate for DNA synthesis. capes.gov.br In contrast, DNA polymerase α and the reverse transcriptase from HIV can incorporate at least one L-dTMP residue into a growing DNA chain. capes.gov.br This demonstrates that different polymerases have distinct structural requirements for their substrates. Further research using α-L-LNA, a locked nucleic acid with an alpha-anomeric configuration, showed that polymerases like KOD and HIV reverse transcriptase can incorporate these alpha-anomers, although they struggle with consecutive additions. tandfonline.com This indicates that while the cellular machinery can sometimes recognize and incorporate alpha-anomers, it is an inefficient process compared to the incorporation of the natural beta-anomers.

Incorporation into DNA and its Implications

Enzyme Interactions and Inhibition Kinetics

Beyond its potential incorporation into DNA, this compound and its synthetic derivatives are notable for their ability to interact with and inhibit key enzymes in nucleotide metabolism.

Thymidylate Kinase (TMPK), also known as dTMP kinase, is a crucial enzyme in the pyrimidine (B1678525) synthesis pathway. researchgate.net It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), an essential step in producing the dTTP required for DNA synthesis. wikipedia.orgacs.orgimrpress.com Because of its critical role, TMPK is an attractive target for developing drugs against pathogens.

The parasite Plasmodium falciparum, the primary cause of severe malaria, cannot salvage pyrimidines from its human host and is completely dependent on its own de novo synthesis pathway for DNA replication. acs.orgnih.gov This makes the enzymes in this pathway, including P. falciparum Thymidylate Kinase (PfTMPK), prime targets for antimalarial drugs. plos.org

Researchers have designed and synthesized numerous 5'-urea-α-thymidine derivatives as potential inhibitors of PfTMPK. nih.govacs.org While these α-thymidine derivatives were generally more potent than their β-thymidine counterparts, they showed only moderate inhibition of the enzyme. acs.orgnih.gov For instance, the 4-nitrophenyl derivative of 5'-urea-α-thymidine showed a Ki of 11 μM, and the 3-trifluoromethyl-4-chlorophenyl derivative had a Ki of 31 μM. nih.gov Interestingly, some α-thymidine analogues displayed potent antimalarial activity in cell cultures, but this activity did not always correlate with their ability to inhibit PfTMPK. acs.orgpdbj.org One highly effective compound, N-(5′-Deoxy-α-thymidin-5′-yl)-N′-[4-(2-chlorobenzyloxy)phenyl]urea, inhibited parasite growth with an EC₅₀ of 28 nM, but subsequent biochemical analysis revealed that its direct inhibition of PfTMPK was much weaker than expected, suggesting its potent antimalarial effect may be due to action on a different target. acs.orgacs.org

Inhibition of Plasmodium falciparum Thymidylate Kinase (PfTMPK) by α-Thymidine Analogues
CompoundInhibition Constant (Ki)Reference
5'-[(4-Nitrophenyl)urea]-α-thymidine11 μM nih.gov
5'-[(3-Trifluoromethyl-4-chlorophenyl)urea]-α-thymidine31 μM nih.gov

Mycobacterium tuberculosis, the bacterium that causes tuberculosis, also relies on its Thymidylate Kinase (MtTMPK) for DNA synthesis, making the enzyme a validated target for antitubercular drugs. imrpress.commdpi.com In fact, the development of inhibitors for PfTMPK was initially inspired by research on MtTMPK inhibitors. nih.govacs.org

Studies have shown that 5'-arylthiourea-α-thymidine analogues are effective inhibitors of MtTMPK. imrpress.comscispace.com The α-anomeric configuration of these compounds is critical for their activity. A key finding was that α-thymidine monophosphate itself can act as a substrate for MtTMPK, competing with the natural dTMP substrate, which validates the focus on the alpha-scaffold. scispace.com One of the most potent compounds identified is a 5'-thiourea α-thymidine derivative featuring a (3-trifluoromethyl-4-chlorophenyl) group, which exhibited a Ki value of 0.6 μM against MtTMPK. scispace.com This compound also demonstrated significant activity in inhibiting the growth of M. bovis and M. tuberculosis strains. imrpress.comscispace.com Importantly, these α-thymidine derivatives show selectivity, with much weaker inhibition of the human TMPK isoform. nih.gov

Inhibition of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) by an α-Thymidine Analogue
CompoundInhibition Constant (Ki)Reference
5'-[(3-Trifluoromethyl-4-chlorophenyl)thiourea]-α-thymidine0.6 μM scispace.com

Thymidylate Kinase (TMPK) Inhibition

Selectivity Profile Against Human TMPK

The selectivity of α-thymidine analogues for microbial thymidine monophosphate kinase (TMPK) over the human isoform (hTMPK) is a critical determinant of their potential as therapeutic agents. A high selectivity index indicates a lower likelihood of off-target effects and associated toxicity in humans.

Research has focused on designing α-thymidine derivatives that exhibit significant inhibitory activity against the target enzyme, such as that from Mycobacterium tuberculosis (TMPKmt), while minimizing interaction with hTMPK. One notable study detailed the development of 5'-thiourea-substituted α-thymidine derivatives. nih.gov Within this series, a specific analogue featuring a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety (compound 15) demonstrated a Ki of 0.6 µM against TMPKmt and a remarkable selectivity index of 600 versus hTMPK. nih.govscispace.com This high selectivity underscores the potential for developing potent and safe antimicrobial agents. nih.gov

Another analogue, 5'-amino-5'-deoxy-α-D-thymidine, has also been shown to be a competitive inhibitor of TMPK. It displays a 10-fold greater potency against M. tuberculosis TMPK (MtTMPK) compared to human TMPK, further highlighting the achievable selectivity of α-anomeric nucleosides.

The following table summarizes the inhibitory parameters of selected α-thymidine analogues against both the target and human TMPK, illustrating their selectivity profiles.

CompoundTarget EnzymeKi / IC50 (Target)Ki / IC50 (Human)Selectivity Index (Human/Target)
α-Thymidine derivative 15 TMPKmt0.6 µM (Ki) nih.gov360 µM (Ki)600 nih.gov
5'-Amino-5'-deoxy-α-D-thymidine MtTMPK2.3 µM (IC50)24 µM (IC50)10.4

Data sourced from multiple studies. nih.gov

Thymidine Phosphorylase (TP) Interactions

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. wikipedia.org It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. wikipedia.org This enzyme is involved in both nucleoside metabolism and angiogenesis. wikipedia.org

The interaction of α-thymidine and its analogues with thymidine phosphorylase is an important consideration in their development. TP can potentially metabolize these compounds, affecting their bioavailability and therapeutic efficacy. Conversely, inhibition of TP can lead to a reduction in tumor growth and metastasis, making it a target for some cancer therapies. dergipark.org.tr

Structurally, thymidine phosphorylase is a dimer, and the binding of its substrate, thymidine, occurs in a cavity between the small α-helical domain and the large α/β domain of each monomer. rcsb.org The enzyme can be inhibited by its product, thymine, through both substrate inhibition and nonlinear product inhibition, suggesting the presence of multiple binding sites. wikipedia.org

While specific interaction data for α-thymidine with TP is not extensively detailed in the provided context, the metabolism of thymidine analogues is a critical factor. For instance, the nucleoside analogue [18F]FLT is not a substrate for thymidine phosphorylase, which prevents its significant degradation in vivo and allows it to be retained within cells for imaging purposes. openmedscience.com This resistance to TP-mediated catabolism is a desirable characteristic for certain therapeutic and diagnostic applications of nucleoside analogues.

Ribonuclease H (RNase H) Inhibition

Ribonuclease H (RNase H) is a crucial enzyme that specifically degrades the RNA strand of RNA/DNA hybrids. nih.gov This activity is essential for the replication of retroviruses like HIV, making it a significant target for antiviral drug development. oup.com

Certain small molecules, including hydroxylated tropolones, have been identified as inhibitors of RNase H. oup.com For example, β-thujaplicinol, a natural product, acts as a specific inhibitor of HIV-1 RNase H with submicromolar activity. nih.govoup.com It demonstrates significant selectivity, being approximately 30-fold more effective against HIV-1 RNase H than human RNase H1 and about 250-fold more effective than the E. coli enzyme. oup.com The mechanism of inhibition for many of these compounds involves chelation of the two essential magnesium ions (Mg2+) in the enzyme's active site, which are necessary for catalysis. mdpi.comacs.org

While the direct inhibition of RNase H by α-thymidine itself is not documented in the provided information, the broader context of nucleoside and nucleotide-related compounds as inhibitors is relevant. The development of molecules that can target the RNase H active site provides a strategic approach for therapeutic intervention, particularly in viral diseases. mdpi.com The ability of compounds to allosterically modulate the enzyme's function by binding to sites other than the catalytic center is also an area of investigation. mdpi.com

Alpha-Herpesvirus Thymidine Kinase (TK) Substrate Recognition and Inhibition

Alpha-herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1), encode their own thymidine kinase (TK), which plays a pivotal role in the viral life cycle and is a primary target for antiviral drugs. nih.gov Unlike cellular TKs, herpesvirus TKs exhibit broad substrate specificity, phosphorylating not only thymidine but also a variety of nucleoside analogues. This promiscuity is the basis for the action of many anti-herpetic drugs like acyclovir (B1169) (ACV) and ganciclovir (B1264) (GCV). nih.gov

The viral TK phosphorylates these nucleoside analogues to their monophosphate form, after which cellular kinases convert them to the active triphosphate form. researchgate.netfrontiersin.org This active form then inhibits the viral DNA polymerase, terminating viral replication. nih.gov

The substrate recognition site of herpesvirus TKs contains conserved regions that are crucial for binding ATP and the nucleoside substrate. frontierspartnerships.org Variations in these sites among different herpesviruses account for differences in their substrate specificities. For instance, the TK of HSV-1 can phosphorylate a wider range of analogues compared to the TK of Epstein-Barr virus (EBV), a gammaherpesvirus, which has a much narrower substrate specificity and does not effectively phosphorylate GCV or ACV. asm.org

The recognition of α-anomeric nucleosides, like α-thymidine, by herpesvirus TKs is an area of interest for developing novel antiviral agents. The ability of the viral enzyme to phosphorylate these analogues would be the first step in their activation to cytotoxic agents within infected cells.

Cellular Uptake and Metabolism of this compound Derivatives

The cellular uptake and subsequent metabolism of α-thymidine derivatives are critical for their pharmacological activity. Like endogenous nucleosides, these analogues are generally hydrophilic and require specialized nucleoside transporters (NTs) to cross cell membranes. openmedscience.com The two major families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Once inside the cell, the fate of an α-thymidine derivative depends on its structure and the enzymatic machinery of the cell. For many nucleoside analogues to be active, they must be phosphorylated by cellular or viral kinases. nih.gov For example, in the context of cancer therapy, the thymidine analogue 5-iodo-2'-deoxyuridine (ITdU) follows the thymidine salvage pathway, where it is phosphorylated and subsequently incorporated into DNA. nih.gov The efficiency of this process is crucial for the therapeutic effect of radiolabeled versions of such analogues. nih.gov

The cellular metabolism can also lead to the inactivation or degradation of the compound. As mentioned previously, thymidine phosphorylase can catabolize thymidine and its analogues. wikipedia.org Therefore, designing derivatives that are poor substrates for degradative enzymes can enhance their intracellular concentration and duration of action. openmedscience.com

Structure Activity Relationship Sar Analysis of Alpha Thymidine Derivatives

Influence of Sugar Moiety Modifications on Biological Activity

Modifications to the sugar moiety of nucleosides represent a key strategy for developing analogs with improved therapeutic properties. nih.gov Alterations such as changing sugar substituents, replacing the ring's oxygen atom with other atoms, introducing heteroatoms, varying the ring size, or substituting it with an acyclic chain can lead to significant changes in biological activity and toxicity. nih.govresearchgate.net

One area of focus has been the synthesis of 4'-substituted thymidines. For instance, the introduction of aminoalkyl groups at the 4'-position has been explored to enhance the properties of antisense oligonucleotides (ASOs). The cationic nature of these aminoalkyl groups can increase nuclease resistance through electrostatic repulsion without negatively impacting recognition by essential enzymes like RNase H. mdpi.com A study comparing different 4'-aminoalkylthymidine analogs revealed that the length and structure of the side chain significantly affect the stability of DNA/RNA heteroduplexes. mdpi.com

As shown in the table below, modifications at the 4'-position influence the thermal stability (Tm) of these duplexes. The 4′-ethylaminoethyl (4′-EAE-T) modification was found to provide superior nuclease stability, suggesting a complex interplay between steric and hydrophobic factors. mdpi.com

ModificationAbbreviationTm (°C) of DNA/RNA DuplexΔTm per modification (°C)
Native DNA-54.3-
4'-C-aminoethylthymidine4'-AE-T52.3-2.0
4'-C-methylaminoethylthymidine4'-MAE-T50.4-3.9
4'-C-ethylaminoethylthymidine4'-EAE-T54.30.0
4'-C-butylaminoethylthymidine4'-BAE-T54.30.0
4'-C-octylaminoethylthymidine4'-OAE-T47.5-6.8
Data sourced from a study on 4′-C-aminoalkylthymidine analogs. mdpi.com The melting temperatures (Tm) were measured in a buffer containing 10 mM sodium phosphate (B84403) (pH 7.0) and 100 mM NaCl. mdpi.com

Further modifications, such as introducing a fluorine substituent at the 2'-position, can influence the sugar ring's conformational behavior, which in turn affects activity against enzymes like Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt). ugent.be The development of 2',3'-bicyclic nucleosides has also led to the discovery of new potent leads. ugent.be Locked Nucleic Acids (LNAs), where a methylene (B1212753) bridge locks the ribose sugar, increase hybridization affinity and resistance to degradation, making them valuable modifications for ASOs. mdpi.com

Impact of Nucleobase Modifications on Biological Activity

The nucleobase itself is a prime target for chemical modification to alter the biological activity of thymidine derivatives. The pyrimidine (B1678525) ring is considered essential for the efficacy of these compounds. mdpi.com Modifications often focus on the C5 position of the thymine (B56734) base.

For example, attaching moieties via a "click" reaction to an alkyne group at the C5-methyl position of thymidine has been used to create triazole-modified analogues. acs.org Studies on these derivatives showed that such modifications tend to decrease the stability of both DNA-DNA and DNA-RNA duplexes. acs.org The destabilizing effect was found to be proportional to the size of the substituent on the triazole ring, with bulkier groups causing more steric hindrance that interferes with standard Watson-Crick base pairing. acs.org

Another approach involves creating π-extended structures at the 5th position of thymine. A fluorescent thymidine analogue, ThexT, which has thiophene (B33073) and dimethylaniline moieties linked to the C5 position, was developed as a tool to visualize oligonucleotides within cells. rsc.org Importantly, the position of this modified nucleobase within a CpG oligonucleotide sequence was found to be critical for its immunostimulatory activity, demonstrating that nucleobase modifications can significantly influence recognition by cellular receptors like TLR9. rsc.org

Role of Substituents on Antiviral and Antimicrobial Efficacy

The attachment of various substituents, often through acylation or the use of specific linkers, is a common strategy to enhance the antiviral and antimicrobial properties of alpha-thymidine. mdpi.comresearchgate.net

Acylation, particularly at the 5'-hydroxyl group of the sugar moiety, is a key method for modifying the properties of thymidine. mdpi.comresearchgate.net The length and hydrophobicity of the attached acyl chain are critical determinants of biological activity. nih.govmdpi.com Increased hydrophobicity can enhance a compound's ability to permeate bacterial membranes, a crucial step for exerting its effect. nih.gov

A study on a series of 5'-O-acylated thymidine derivatives demonstrated a clear link between acyl chain length and antibacterial efficacy. mdpi.com Longer aliphatic chains were associated with greater activity. For instance, derivatives bearing lauroyl and myristoyl groups showed the most potent activity against a range of microorganisms. mdpi.com Hydrophobic interactions between the acyl chains and the lipid components of bacterial membranes are thought to cause a loss of membrane permeability, leading to bacterial death. nih.gov

The following table summarizes the observed order of antibacterial potency for several acyl derivatives, highlighting the importance of chain length.

Gram-Positive Bacteria Efficacy RankGram-Negative Bacteria Efficacy Rank
fused butylbenzoyl > lauroyl > palmitoyl (B13399708)lauroyl > palmitoyl > butylbenzoyl
Data sourced from SAR studies on acylated thymidine derivatives. nih.gov

Similarly, in the context of anti-HIV agents, 5'-O-fatty acyl derivatives of the thymidine analog 3′-fluoro-2′,3′-dideoxythymidine (FLT) showed that longer chains improved antiviral activity. chapman.edu The myristoyl derivative was significantly more active than the parent compound, an effect attributed to enhanced cellular uptake due to increased lipophilicity. chapman.edu

The incorporation of aromatic and heteroaromatic rings is a well-established strategy for enhancing the biological activity of parent molecules. mdpi.com These moieties can be introduced into thymidine derivatives to improve their efficacy.

In the development of antimalarial agents, 5'-urea-α-thymidine derivatives featuring para-substituted phenyl groups were found to have increased activity. nih.gov Notably, hydrophobic substituents on the phenyl ring were preferred. For example, adding a para-methoxy group to the phenyl ring increased the compound's potency against the P. falciparum parasite tenfold. nih.gov

For antitubercular applications, an α-thymidine derivative with a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety at the 5' position proved to be a potent inhibitor of M. tuberculosis TMPK, with a Ki value of 0.6 µM. acs.org This demonstrates the significant contribution of substituted heteroaromatic groups to enzyme inhibition.

The table below shows the inhibitory activity of various α-thymidine derivatives with aromatic substituents against P. falciparum thymidylate kinase (PfTMPK) and parasite growth.

Compound (5'-Substituent)PfTMPK Ki (μM)Parasite Growth EC50 (μM)
4-methylphenyl urea (B33335)150 ± 202.1 ± 0.2
4-methoxyphenyl urea140 ± 202.3 ± 0.2
4-chlorophenyl urea120 ± 102.0 ± 0.1
3-trifluoromethyl-4-chlorophenyl urea31 ± 22.1 ± 0.2
4-nitrophenyl urea11 ± 1>50
Data sourced from a study on α-thymidine analogues as antimalarials. nih.gov

Urea and thiourea (B124793) groups are important linkers for attaching substituents, particularly aromatic moieties, to the thymidine scaffold, primarily at the 5' position. ugent.benih.govacs.org These linkers play a role in the molecule's ability to bind to target enzymes.

In the pursuit of antimalarial drugs, a direct comparison of 5'-urea and 5'-thiourea α-thymidine derivatives was conducted. nih.gov The study found that urea derivatives generally exhibited better growth inhibition against the P. falciparum parasite than their thiourea counterparts. nih.gov However, both classes of compounds were only moderate inhibitors of the target enzyme, PfTMPK, suggesting that their antimalarial action might involve other mechanisms. nih.gov

Conversely, for inhibiting M. tuberculosis TMPK, 5'-thiourea-substituted α-thymidine derivatives were identified as particularly potent leads. acs.org The sulfur atom of the thiourea linker was initially thought to be critical. However, subsequent synthesis of the corresponding urea derivatives showed that they retained good affinity for the enzyme, indicating that a larger degree of structural freedom in the linker between the aromatic group and the nucleoside is tolerated. ugent.be This highlights that the optimal linker can be target-dependent.

Applications of Alpha Thymidine in Biomedical Research

Probes for DNA Synthesis and Cell Proliferation Studies

Analogues of the pyrimidine (B1678525) deoxynucleoside thymidine (B127349) can be incorporated into replicating DNA during the S-phase of the cell cycle, effectively "tagging" dividing cells. griffith.edu.aunih.gov This principle forms the basis for a variety of techniques used to study cell proliferation, differentiation, and migration in numerous biological contexts.

Radiolabeled alpha-Thymidine Derivatives in Autoradiography and Scintillation Counting

The earliest methods for tracking DNA synthesis involved the use of radiolabeled thymidine, most notably tritiated thymidine ([³H]-thymidine). griffith.edu.aunih.govmdpi.com When introduced to cells, [³H]-thymidine is incorporated into newly synthesized DNA. mdpi.com The presence of the radioisotope can then be detected using two primary techniques:

Autoradiography: This technique involves placing a photographic emulsion over the biological sample. The radioactive emissions from the [³H]-thymidine expose the emulsion, creating a pattern of silver grains that directly corresponds to the location of DNA synthesis within the tissue or cells. wikipedia.org This method provides spatial information about proliferating cells.

These radiolabeling techniques were foundational in cell biology, for instance, demonstrating the semi-conservative replication of DNA. mdpi.com However, they are often technically demanding and involve the handling of radioactive materials. nih.gov

Halogenated Thymidine Analogues (e.g., BrdU, CldU, IdU) in Immunodetection

To overcome the challenges of radiolabeling, halogenated thymidine analogues were developed. nih.gov The most widely used of these is 5-bromo-2'-deoxyuridine (B1667946) (BrdU). griffith.edu.au BrdU is structurally similar to thymidine and is readily incorporated into the DNA of dividing cells. nih.govbio-rad-antibodies.com The key advantage of BrdU is that it can be detected using specific monoclonal antibodies, eliminating the need for radioactivity. griffith.edu.aunih.gov

Other halogenated analogues, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), function similarly to BrdU and can also be detected with specific antibodies. griffith.edu.aunih.govbio-rad-antibodies.com This allows for powerful double- and triple-labeling experiments to track different populations of dividing cells over time. nih.govplos.org For these antibodies to access the incorporated analogues, the DNA must first be denatured, a step that can sometimes impact the integrity of the sample. nih.govnih.gov

Analogue Description Detection Method
BrdU A thymidine analogue where the methyl group is replaced by bromine. bio-rad-antibodies.comImmunodetection with anti-BrdU antibodies. nih.gov
CldU A thymidine analogue where the methyl group is replaced by chlorine. bio-rad-antibodies.comImmunodetection with specific antibodies. griffith.edu.aunih.gov
IdU A thymidine analogue where the methyl group is replaced by iodine. bio-rad-antibodies.comImmunodetection with specific antibodies. griffith.edu.aunih.gov

Bio-orthogonal Click Chemistry-Compatible Analogues (e.g., EdU)

A significant advancement in the detection of DNA synthesis is the development of 5-ethynyl-2´-deoxyuridine (EdU). griffith.edu.aunih.gov EdU contains a small alkyne group that can be detected in a highly specific and efficient bio-orthogonal reaction known as "click chemistry". griffith.edu.aumdpi.comrsc.org This reaction involves the copper(I)-catalyzed cycloaddition between the alkyne on EdU and a fluorescently labeled azide (B81097) probe. griffith.edu.auresearchgate.net

The key advantages of the EdU-click chemistry system include:

Speed and Simplicity: The click reaction is rapid and does not require the harsh DNA denaturation step needed for BrdU detection, preserving the structural integrity of the cells. griffith.edu.aunih.gov

High Specificity: The reaction is bio-orthogonal, meaning it does not interfere with other biological molecules. rsc.orgnih.govthermofisher.com

Versatility: The small size of the fluorescent azide probe allows for easy access to the DNA and compatibility with a wide range of other fluorescent labeling techniques. researchgate.net

Applications in Stem Cell Biology, Cancer Research, and Parasitology

The ability to accurately label and track dividing cells has made this compound analogues invaluable in several fields of biomedical research:

Stem Cell Biology: These analogues are used to identify and characterize stem cell populations, track their proliferation and differentiation, and understand their role in tissue regeneration. griffith.edu.aunih.govmdpi.complos.org For instance, double labeling with IdU and CldU can be used to determine if label-retaining stem cells re-enter the cell cycle. plos.org

Cancer Research: Cell proliferation is a hallmark of cancer, and thymidine analogues are widely used to assess tumor growth, evaluate the efficacy of anti-cancer drugs, and study the mechanisms of drug resistance. griffith.edu.aunih.govmdpi.comoaepublish.comwikipedia.org Radiolabeled thymidine has been shown to be a sensitive tracer for early tumor response to irradiation. nih.gov

Parasitology: The study of parasite proliferation is crucial for understanding infectious diseases and developing new treatments. Thymidine analogues are used to track the replication of parasites like Plasmodium falciparum, the causative agent of malaria. griffith.edu.aunih.govmdpi.com

Therapeutic Potential as Antiviral, Antimicrobial, and Antiparasitic Agents

Beyond their use as research tools, this compound and its derivatives have shown promise as therapeutic agents themselves, primarily by interfering with DNA replication in pathogenic organisms or cancer cells.

Development as Antimalarial Compounds

The pyrimidine biosynthesis pathway in the malaria parasite Plasmodium falciparum is a key target for drug development. nih.govacs.org Researchers have designed and synthesized a series of this compound analogues as potential antimalarial compounds. nih.govacs.orgnih.gov

Initial studies focused on inhibiting P. falciparum thymidylate kinase (PfTMPK), a crucial enzyme in the parasite's pyrimidine metabolism. nih.govacs.orgnih.gov While some 5'-urea-α-thymidine derivatives showed moderate inhibition of both PfTMPK and parasite growth, further research revealed that for certain analogues, the primary mode of antimalarial activity was not the inhibition of this enzyme. nih.govacs.org

Development as Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel drug targets. Thymidine monophosphate kinase of M. tuberculosis (TMPKmt) has been identified as an attractive target for new antitubercular agents because it is a crucial enzyme in the synthesis of thymidine triphosphate (TTP), a necessary component for DNA replication. researchgate.netimrpress.comresearcher.life

Researchers have focused on designing specific inhibitors of TMPKmt. A significant breakthrough came from the development of 5'-thiourea-substituted this compound derivatives. researchgate.netnih.gov The design of these compounds was informed by the X-ray crystal structure of TMPKmt. nih.gov These this compound analogues were engineered to have a similar relative orientation of the thymine (B56734) and arylthiourea moieties as previously identified beta-thymidine inhibitors. researchgate.netnih.gov

One particular derivative, featuring a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety at the 5' position, demonstrated potent and selective inhibition of TMPKmt. researchgate.netnih.gov This compound exhibited a K_i (inhibition constant) of 0.6 µM and was 600 times more selective for the mycobacterial enzyme over human TMPK. researchgate.netnih.gov Notably, it was the first TMPK inhibitor to show significant activity against live bacteria, inhibiting the growth of M. bovis and M. tuberculosis. nih.govscispace.com

Table 1: Inhibitory Activity of an this compound Derivative Against Mycobacteria

Metric Value Target/Organism
K_i 0.6 µM M. tuberculosis TMPK
Selectivity Index 600 vs. human TMPK
MIC_99 20 µg/mL M. bovis
MIC_50 6.25 µg/mL M. tuberculosis

Further studies explored other modifications, such as replacing the 4-O atom with a more lipophilic sulfur atom, creating 4-thio-alpha-thymidine analogues. One such 5'-arylthiourea 4-thio-alpha-thymidine derivative showed a K_i of 0.17 µM against TMPKmt and inhibited M. bovis growth with a MIC value of 25 µg/ml. imrpress.com These findings confirm that TMPKmt is a viable target for antituberculosis drugs and that this compound derivatives are a promising class of inhibitors. scispace.com

Radiosensitizer Applications

Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. nih.gov One established class of radiosensitizers is thymine analogs, which can be incorporated into the DNA of proliferating cells. nih.govmdpi.com

The mechanism involves replacing the natural thymidine in DNA with a halogenated analog, such as 5-bromo-2'-deoxyuridine (BrdU) or iododeoxyuridine (IdUrd). nih.govresearchgate.net Because these analogs are structurally similar to thymidine, cells undergoing DNA synthesis cannot efficiently distinguish between them. nih.gov Once incorporated, these halogenated pyrimidines make the DNA more susceptible to damage from ionizing radiation. researchgate.net The presence of the highly electron-affinic halogen atom facilitates radiation-induced DNA strand breaks. mdpi.com Studies have demonstrated a direct correlation between the incorporation of BrdU, the number of DNA strand breaks, and reduced clonogenic survival of cancer cells following radiation. researchgate.net This strategy is particularly effective because it targets rapidly dividing tumor cells, which are actively synthesizing DNA.

Applications in Gene Therapy and Molecular Imaging

This compound analogs are integral to non-invasive imaging techniques that monitor gene expression and other molecular events in living subjects, primarily through Positron Emission Tomography (PET).

Molecularly Engineered Split Reporter Systems for PET Imaging (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase)

A sophisticated application of the Herpes Simplex Virus Type 1 Thymidine Kinase (HSV1-TK) gene is its use in molecularly engineered split reporter systems for imaging protein-protein interactions (PPIs). nih.govnih.gov In this protein-fragment complementation assay (PCA), the TK enzyme is split into two non-functional fragments. nih.govresearchgate.net These fragments are then fused to two proteins of interest. If and when these two proteins interact within a cell, they bring the TK fragments into close proximity, allowing them to reassemble and regain functional enzyme activity. nih.govscirp.org

The restored TK enzyme can then phosphorylate a radiolabeled reporter probe, such as a thymidine analog like 9-(4-[¹⁸F]fluoro-3-(hydroxymethyl)butyl)guanine ([¹⁸F]FHBG). nih.govnih.gov This phosphorylation traps the radioactive probe inside the cell. researchgate.net By using PET imaging, the localized accumulation of radioactivity can be visualized and quantified, providing a direct, non-invasive readout of the protein-protein interaction in living animals. nih.govnih.gov This powerful technique allows for the tomographic imaging of PPIs, with significant potential for monitoring cell therapies and understanding disease pathways. nih.gov

Radio-labeled Thymidine Analogs in Transgenic Animal Models

Radio-labeled thymidine analogs are widely used as PET reporter probes to image the expression of a reporter gene, most commonly HSV1-tk, in transgenic animal models. thno.orgnih.gov This approach is a powerful tool for studying a wide range of biological processes, including cancer development, gene therapy efficacy, and cell trafficking. researchgate.netnih.gov

In a typical setup, a transgenic mouse model is created where the HSV1-tk gene is placed under the control of a specific promoter that is only active in certain cells or under particular conditions. thno.orgnih.gov For example, placing the HSV1-tk gene under the control of the alpha-fetoprotein (Afp) promoter allows for specific imaging of liver cancer cells, as Afp is re-activated in hepatocellular carcinoma (HCC). thno.orgresearchgate.net

Researchers can then administer a radio-labeled thymidine analog, such as 2'-[¹⁸F]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil ([¹⁸F]FEAU) or D- and L-isomers of [¹⁸F]FMAU, to the animal. thno.orgnih.gov These probes are substrates for the HSV1-TK enzyme but not significantly for mammalian TKs. nih.gov The probes accumulate only in the cells expressing the tk gene, allowing for highly specific visualization of these cells with PET imaging. thno.orgnih.gov This technique enables researchers to non-invasively monitor tumor development and progression and to assess the response to therapeutic interventions in real-time. thno.org

Table 2: Radio-labeled Thymidine Analogs for PET Imaging

Analog Full Name Application
[¹⁸F]FEAU 2'-[¹⁸F]fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil Imaging HSV1-tk reporter gene expression. nih.govacs.org
[¹⁸F]FHBG 9-(4-[¹⁸F]fluoro-3-(hydroxymethyl)butyl)guanine Imaging HSV1-tk and its mutant sr39tk expression. nih.govaddgene.org
D-[¹⁸F]FMAU 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)thymine Imaging tk expression in hepatocellular carcinoma models. thno.orgresearchgate.net
L-[¹⁸F]FMAU 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-L-arabinofuranosyl)thymine Imaging tk expression, noted for resistance to hepatic degradation. thno.orgresearchgate.net
[¹²⁵I]-FIAU 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil Early tracer for imaging HSV1-tk expression. thno.orgresearchgate.net

Advanced Analytical and Computational Methodologies

Spectroscopic and Chromatographic Characterization

The combination of separation techniques with powerful spectroscopic detection is fundamental to the analysis of α-thymidine and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of α-thymidine adducts from complex reaction mixtures. Reverse-phase HPLC is commonly employed, utilizing columns such as C18 to separate compounds based on their hydrophobicity. nih.govnih.gov For instance, in the analysis of adducts formed from the reaction of thymidine (B127349) with butadiene monoxide, analytical and semi-preparative reverse-phase HPLC were used to separate and purify four distinct product peaks. oup.com The use of a gradient-controlled HPLC system allows for the effective separation of these closely related compounds. oup.com

The detection limits for thymidine adducts using analytical HPLC methods can be in the range of 0.25 µg/ml, demonstrating the sensitivity of this technique. oup.com Furthermore, HPLC is not only used for analysis but also plays a crucial role in the purification of these adducts for subsequent structural characterization by other methods. oup.com The stability of purified adducts can also be monitored over time by HPLC to assess their persistence under physiological conditions. oup.com

A specialized approach known as CAX-Prelabeling utilizes a cationic xylyl (CAX) mass tag to enhance the retention of polar adducts in reversed-phase HPLC. This tagging strategy improves detectability while maintaining chromatographic resolution, which is particularly beneficial for DNA adductomics. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique for the structural elucidation of α-thymidine and its adducts, providing precise molecular weight information and fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB/MS) has proven effective in the analysis of thymidine photodimers. cdnsciencepub.com In positive ion mode, FAB/MS of thymidine dimers shows prominent pseudomolecular ions, such as [M + Na]⁺ and [M + H]⁺. cdnsciencepub.com Fragmentation can lead to the loss of a deoxyribose unit or cleavage of the cyclobutane (B1203170) ring, providing valuable structural information. cdnsciencepub.com The soft ionization nature of FAB allows for the observation of molecular ions with high relative intensity, which is a significant advantage for analyzing these types of compounds. cdnsciencepub.com For N-3-thymidine adducts formed with butadiene monoxide, positive ion FAB/MS has been used to confirm their structures. oup.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF-MS) is another key technique, especially for sensitive detection. It can be used for the analysis of small molecules and complex biological samples. acs.org In the context of thymidine, MALDI-TOF/TOF-MS has been used to analyze oxidized forms, such as 6-oxo-thymine. researchgate.netnih.gov The fragmentation analysis of protonated nucleobases formed in the ion source provides characteristic patterns that aid in identification. researchgate.netresearchgate.net

CAX-tagging is a derivatization technique that significantly enhances the sensitivity of mass spectrometry for analytes with an active hydrogen, including nucleosides like thymidine. nih.govcolab.ws The CAX-B reagent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide, labels these compounds, and the resulting CAX-tagged analyte shows facile formation of an analyte-characteristic product ion in tandem MS. nih.gov This method has enabled the detection of as little as 160 attomoles of thymidine. researchgate.netnih.gov The combination of CAX-tagging with LC/MALDI-TOF/TOF-MS provides a highly sensitive and specific platform for detecting DNA adducts. nih.govgoogle.com

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the electronic structure and reactivity of α-thymidine, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules like thymidine and its derivatives. researchgate.netcyberleninka.ruscirp.orgraa-journal.org DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and predict various properties. scirp.orgbas.bgscirp.org This approach is favored for its balance of computational cost and accuracy, making it suitable for studying large molecular systems. scirp.orgscirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. scirp.orgnumberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com For thymidine derivatives, FMO analysis helps in understanding their reactivity and potential as therapeutic agents. scirp.orgnih.govmdpi.com The distribution of these orbitals can indicate the likely sites for electron donation (HOMO) and acceptance (LUMO). scirp.org

The following table displays calculated energy values for thymidine and some of its derivatives, illustrating the impact of modification on electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Softness (S)
Thymidine (1)-6.215-0.6695.5462.7730.360
Derivative 2-6.261-0.7325.5292.7640.362
Derivative 3-6.220-0.7355.4852.7420.365
Derivative 4-6.392-0.6105.7822.8910.346
Derivative 5-6.388-0.6235.7652.8820.347
Derivative 6-6.411-0.6295.7822.8910.346
Derivative 7-6.377-0.6295.7482.8740.348

Data sourced from a computational study on thymidine analogs. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of alpha-thymidine, docking simulations have been instrumental in understanding its interaction with various protein targets.

For instance, studies on Plasmodium falciparum thymidylate kinase (PfTMK), a potential antimalarial drug target, have utilized molecular docking to investigate the binding of this compound derivatives. These simulations have shown that the thymidine ring of synthetic ligands can mimic the natural substrate, thymidine monophosphate (TMP), by burying itself deep within the enzyme's binding pocket. acs.orgnih.gov This interaction is often stabilized by a network of hydrogen bonds with surrounding amino acid residues and ordered water molecules. nih.gov

Docking studies have also been crucial in the rational design of novel inhibitors. By visualizing the binding mode of this compound analogues, researchers can identify key interaction points and propose modifications to enhance binding affinity and specificity. acs.orgnih.govtandfonline.com For example, the docking of 5'-urea-α-thymidine derivatives into the active site of PfTMPK revealed that hydrophobic substituents on the phenyl group could enhance inhibitory activity. acs.org

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. These simulations have been particularly insightful in studying the interaction of this compound with its target proteins.

MD simulations of this compound derivatives in complex with PfTMK have revealed that these compounds can form stable complexes. plos.org The stability of these complexes is often assessed by monitoring the root mean square deviation (RMSD) of the protein backbone and the ligand throughout the simulation. Lower and more stable RMSD values generally indicate a more stable complex. plos.org In some cases, this compound derivatives have been shown to form more stable complexes with PfTMK compared to their beta-anomers. plos.org

These simulations also shed light on the flexibility of different regions of the protein upon ligand binding. For example, the "lid" domain of PfTMK, which closes over the active site, exhibits different degrees of fluctuation depending on the bound ligand. plos.org The binding of certain this compound derivatives can induce a more flexible lid domain, which may be a favorable characteristic for potent inhibitors. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore mapping, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity.

For 5'-thiourea-substituted this compound analogues targeting Mycobacterium tuberculosis thymidylate kinase (TMPKmt), a receptor-independent 4D-QSAR approach has been successfully applied. acs.org This method generated statistically significant models that could predict the inhibitory activity of these compounds. acs.org The resulting 3D-pharmacophore models identified key features, such as the sugar-pyrimidine ring structure and the 5'-arylthiourea moiety, that are crucial for potent inhibition. acs.orgmdpi.com

These models serve as valuable tools for the rational design of new and more potent inhibitors. acs.orgmdpi.com They can guide the modification of existing compounds to better fit the pharmacophore and enhance their activity. Furthermore, these models can be used to screen virtual libraries of compounds to identify new potential inhibitors. acs.org

In silico Prediction of Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. This approach has been used to explore the potential therapeutic applications of this compound derivatives.

PASS predictions for various thymidine derivatives have suggested a broad range of potential biological activities, including antiviral, antibacterial, and anticarcinogenic effects. scirp.orgbas.bgresearchgate.net The output of a PASS analysis is a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). For instance, certain thymidine derivatives have shown high Pa values for antiviral activity, indicating a strong likelihood of this biological effect. scirp.orgbas.bg These in silico predictions can help prioritize compounds for further experimental investigation. scirp.org

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. Computational models are widely used to estimate these properties for new chemical entities, including this compound derivatives. numberanalytics.com

Various in silico tools and web servers, such as SwissADME, are available to predict a range of physicochemical and pharmacokinetic properties. scirp.org These predictions can provide insights into a compound's potential drug-likeness, including its solubility, lipophilicity, and potential for oral bioavailability. scirp.orgfrontiersin.org For example, computational ADME predictions for some thymidine derivatives have shown promising pharmacokinetic profiles, suggesting they have the potential to be developed into effective drugs. scirp.orgeurekaselect.com Early assessment of ADME properties can help identify potential liabilities and guide the optimization of lead compounds to improve their chances of success in clinical trials. numberanalytics.com

Preclinical and in Vivo Evaluation

Assessment in Cellular Models

The evaluation of alpha-thymidine and its analogues in cellular models has been a crucial first step in determining their potential as therapeutic agents. These in vitro studies provide foundational data on the compound's biological activity, mechanism of action, and potential for further development.

Research into nucleoside analogs like 3',5'-bis-O-(alpha,beta,alpha',beta'-tetrafluoropyrid-gamma-yl)thymidine investigates their antiviral and anticancer properties. ontosight.ai The structural modifications of these compounds, such as those at the 3' and 5' positions of the thymidine (B127349) sugar moiety, are designed to interfere with DNA or RNA replication and transcription. ontosight.ai This interference can inhibit the proliferation of viruses or cancer cells. ontosight.ai

In the context of anti-infective research, cellular models are used to assess the efficacy of this compound derivatives against various pathogens. For instance, in studies against Plasmodium falciparum, the causative agent of malaria, various 5'-urea-α-thymidine analogues demonstrated inhibitory effects on parasite growth. acs.org The initial structure-activity relationship (SAR) studies revealed that substitutions on the 5'-phenyl urea (B33335) component significantly enhanced the compound's activity against the parasite. nih.gov For example, adding a para-methoxy group to the phenyl ring increased the potency against the parasite tenfold. nih.gov

Cellular models are also instrumental in understanding the mechanism of action. While some this compound derivatives were designed as inhibitors of Plasmodium falciparum thymidylate kinase (PfTMPK), studies showed that their antimalarial activity might not solely be through the inhibition of this enzyme. acs.org This highlights the importance of cellular assays in revealing the broader biological effects of a compound beyond its intended target.

Furthermore, cellular models are used to determine the selectivity of these compounds. In antimalarial studies, the most potent inhibitors showed good selectivity between the malaria parasites and human MRC5 cells, indicating a lower potential for toxicity to host cells. nih.gov

Efficacy Studies in Animal Models of Disease

Following promising results in cellular models, the evaluation of this compound and its derivatives progresses to in vivo studies using animal models of specific diseases. These studies are critical for understanding the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a whole-organism setting.

Anti-infective Studies (e.g., HSV-2, Malaria)

Herpes Simplex Virus-2 (HSV-2): While specific studies on this compound for HSV-2 in animal models are not detailed in the provided search results, the broader context of thymidine analogues in anti-herpesvirus therapy is well-established. Thymidine kinase (TK), an enzyme encoded by herpesviruses like HSV, plays a crucial role in viral replication and virulence. nih.gov Nucleoside analogues that act as substrates for viral TK are a cornerstone of anti-herpes therapy. mdpi.com For instance, the thymidine analogue N-methanocarbathymidine (N-MCT) has demonstrated superior antiviral effects compared to high-dose acyclovir (B1169) in animal models of HSV-2 infection. nih.gov This suggests that novel thymidine analogues, potentially including this compound derivatives, could be effective against HSV-2. The development of resistance to current drugs underscores the need for new compounds with different mechanisms of action. scielo.br

Malaria: In the realm of antimalarial research, derivatives of this compound have been synthesized and evaluated for their efficacy. acs.orgnih.gov Researchers have designed and tested 5'-urea-α-thymidine analogues based on their potential to inhibit Plasmodium falciparum thymidylate kinase (PfTMPK). acs.orgnih.govacs.org While initial compounds showed moderate inhibition of both the enzyme and parasite growth, further optimization led to significantly more potent derivatives. acs.orgnih.gov One optimized compound exhibited potent antimalarial activity with an EC50 of 28 nM. nih.govacs.org Interestingly, for some of these potent α-thymidine analogues, the primary mode of action was found to be independent of PfTMPK inhibition, suggesting an alternative mechanism contributes to their antimalarial effect. acs.orgnih.gov

Cancer Research Models (e.g., Hepatocellular Carcinoma)

Animal models are indispensable for investigating the potential of this compound and its related concepts in cancer research, particularly for hepatocellular carcinoma (HCC). A key strategy involves leveraging the re-expression of the alpha-fetoprotein (Afp) gene in HCC. nih.govnih.gov

Researchers have developed transgenic mouse models where the herpes simplex virus thymidine kinase (HSV-tk) gene is placed under the control of the Afp promoter. nih.govnih.govthno.org In these models, the TK enzyme is expressed specifically in HCC cells. nih.gov This allows for targeted therapeutic approaches and in vivo imaging. For instance, the administration of a prodrug like ganciclovir (B1264) (GCV), which is phosphorylated into a toxic form by TK, can lead to the selective killing of tumor cells. nih.gov This "suicide gene" system has been explored in various tumor models. nih.gov

Furthermore, these HCC mouse models, sometimes referred to as hepatocarcinogenesis reporter (HCR) models, can also include a luciferase (luc) gene, enabling dual-modality imaging (bioluminescence and PET) to monitor tumor development and progression longitudinally. nih.govnih.gov Studies have shown that as early as two months after exposure to a liver carcinogen, multifocal signals can be detected in the liver of these mice, long before the appearance of histologically apparent tumors. nih.gov These models provide a powerful tool for developing and evaluating chemoprevention and therapeutic strategies for HCC. nih.govnih.gov One such model, the HSV-tk transgenic mouse, was observed to develop hepatitis and HCC even without the administration of GCV, suggesting that the immune system and inflammation play a significant role in HCC development in this model. mdpi.com

Cell Turnover and Proliferation Studies in Tissues

Thymidine and its analogues are fundamental tools for studying cell turnover and proliferation in various tissues. By incorporating into the DNA of dividing cells, they act as tags that allow researchers to track and quantify cell division. mdpi.com

In studies of pancreatic α-cells, which produce glucagon (B607659), thymidine analogs have been used to assess proliferation rates. nih.govnih.gov Research has shown that basal α-cell proliferation declines significantly with age in mice. nih.gov However, the administration of a glucagon receptor antagonist (GRA) can stimulate α-cell proliferation. nih.govnih.gov In young mice, a GRA was found to drive a 2.4-fold increase in α-cell proliferation. nih.gov Interestingly, this induced proliferation was severely restricted in aged mice, although still present at a rate 3.2-fold higher than their very low basal rate. nih.gov Sequential administration of different thymidine analogs revealed that α-cells typically divide only once, suggesting that their expansion occurs through self-renewal rather than from specialized progenitor cells. nih.govnih.gov

Similar techniques have been applied to study β-cell turnover, where it has also been observed that proliferation rates decline markedly with age. jci.org The use of radiolabeled thymidine analogues, such as [3H]thymidine, allows for the quantitative measurement of DNA synthesis and cell proliferation in tissues. aacrjournals.org For example, in studies investigating the effect of certain drugs on tumor tissue, the incorporation of [3H]thymidine is measured to assess the inhibition of cell proliferation. aacrjournals.org

These studies highlight the utility of thymidine analogues in understanding the dynamics of cell populations in both normal physiological and disease states.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Settings

The preclinical evaluation of this compound and its analogues necessitates a thorough investigation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are essential for understanding how the body affects the drug (PK) and how the drug affects the body (PD), which in turn informs the potential for clinical translation.

Pharmacokinetics refers to the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical PK studies in animal models, such as rhesus monkeys, are conducted to determine key parameters like oral bioavailability, half-life, and clearance rates. For example, a study on the anti-HIV agent β-d-dioxolane-thymine (D-DOT) in rhesus monkeys revealed that it was rapidly and almost completely absorbed after oral administration, with an average serum beta half-life of 2.16 hours. asm.org Such data are crucial for establishing a potential dosing regimen. The development of soluble prodrugs is a strategy that can be employed to improve the in vivo activity and pharmacokinetic profile of a compound. aacrjournals.org

Pharmacodynamics focuses on the biochemical and physiological effects of the drug and its mechanism of action. In preclinical settings, PD is often assessed by measuring biomarkers that reflect the drug's activity. For instance, in the development of thymidylate synthase (TS) inhibitors, the levels of deoxyuridine (dUrd) in plasma and tumor tissue can be used as a measure of systemic and target-specific TS inhibition. nih.gov Another PD marker for compounds affecting DNA synthesis is the incorporation of [3H]thymidine into tumor tissue. aacrjournals.org Studies have shown that a significant and sustained inhibition of thymidine incorporation (≥90%) may be required to enhance the efficacy of certain anticancer drugs. aacrjournals.org

The relationship between PK and PD is critical. For a drug to be effective, it must reach its target tissue at a sufficient concentration and for a long enough duration to exert its desired pharmacological effect. Preclinical studies aim to establish this PK/PD relationship. For example, after administering a novel pyrimidopyrimidine analogue, researchers measured both the drug concentration in plasma and tumor tissue (PK) and the corresponding inhibition of [3H]thymidine incorporation into the tumor (PD). aacrjournals.org This allows for a direct correlation between drug exposure and its biological effect.

Imaging techniques like Positron Emission Tomography (PET) with radiolabeled tracers such as [18F]fluorothymidine ([18F]FLT) are increasingly used to non-invasively assess the pharmacodynamics of drugs that modulate cell proliferation. nih.gov This allows for the real-time visualization of a drug's effect on its target in a living animal, providing valuable insights into its tissue-specific activity. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel alpha-Thymidine Analogues with Enhanced Specificity and Efficacy

The development of novel α-thymidine analogues is a cornerstone of future research, focusing on enhancing their potency and selectivity for specific biological targets. A primary strategy involves the chemical modification of the α-thymidine scaffold to improve its interaction with enzymes in pathogens while minimizing effects on human enzymes.

Research has demonstrated that modifications at the 5'-position of the deoxyribose ring can yield compounds with significant biological activity. For instance, a series of 5'-urea-α-thymidine derivatives were synthesized and evaluated as potential antimalarial agents. nih.govacs.orgnih.gov Optimization of this series, particularly with para-substituted phenyl urea (B33335) groups, led to a compound with a potent 50% effective concentration (EC₅₀) of 28 nM against Plasmodium falciparum. nih.gov Further exploration of this chemical space is warranted.

Similarly, in the context of anti-tuberculosis drug discovery, α-thymidine analogues have been designed to inhibit the thymidylate kinase of Mycobacterium tuberculosis (TMPKmt). A notable example is a 5'-arylthiourea 4-thio-alpha-thymidine analogue, which exhibited significant inhibition of both the target enzyme and the growth of Mycobacterium bovis. imrpress.com Future work will likely involve creating libraries of analogues with diverse lipophilic groups at the 5'-position, such as sulfonamides and amides, to serve as phosphate (B84403) surrogates and enhance cell permeability and target engagement. researcher.life

Another promising avenue is the modification of the sugar moiety itself. For example, 4′-C-substituted thymidine (B127349) analogs are being developed to improve the properties of antisense oligonucleotides, potentially enhancing their stability and reducing off-target effects. mdpi.com The overarching goal is to employ rational, structure-based design and quantitative structure-activity relationship (QSAR) models to guide the synthesis of next-generation α-thymidine analogues with superior efficacy and favorable pharmacokinetic profiles. imrpress.comresearcher.life

**Table 1: Examples of α-Thymidine Analogues and Their Investigated Activity**




| Analogue Class | Target Organism/Disease | Key Findings | Reference(s) |
| :--- | :--- | :--- | :--- |
| 5'-Urea-α-thymidine derivatives | *Plasmodium falciparum* (Malaria) | Optimization led to a compound with an EC₅₀ of 28 nM. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdxxv0opd39eiN9_wSdv8zFXleXnz-g2F9lGGdzKufqf5xudNXeWRkUMDE0wRrc3jtc-WQoCjU1eqZssVf3VPr6KcQ8KIzOmPnlTm9XSOlBfsqaWXXSLdqMdmYkodbRrViEs5Lo8HIRSOZhf4%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDha2Km0twBgURx7RMLD8xvNNW4G6y7WtRbpPq0LhQxeW7PGZEWCMx1bNu21P6QbPKar-YYmHzwp2l6NWqWDTzrFdtJ5PtNjDMEy5QTqj2JPwlYEXzTY3dWRiOPtnLh9YVB6SZhA%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYgJ9CbMDMgfb4aBK6hg__7uKedmvixuJxJbdWfmBXLxvPKRxsZamq_qPohzvVnfgf1R8yRg21uZ6R3vk375aTx4NfF_OruyovOTxSqN2B9AnHLyED9rxhfxcV4ahsXDNNEejG)] |
| 5'-Arylthiourea 4-thio-α-thymidine | *Mycobacterium tuberculosis* | Showed significant inhibition of TMPKmt and *M. bovis* growth. |[ imrpress.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkXglDaZGQNC-x3yMI7yZD26IRLT3HwQ3pVbkXw4PPTh04vS8Q-et01DfV-qi0WVGg_FK_LcecYyE2s2jZXyBFS-1x2XIjpZcq66PtOCEk4K9hpywypN4ravBvI8Tg_VvVlwpyxTGlSGFss4tQnIBh5fhgvkk%3D)] |
| 4′-C-(N-alkyl)aminoethyl-thymidine | Antisense Oligonucleotides | Designed to enhance stability and reduce off-target effects. |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvXlekU_TX1bi30lYeEkG0kOoun01Ad7u3-NAh_M16uoUxouCPufsEMw21-kf3J-e2gn1IZ2aL6F8cldoWyaYEFRPwXjPc5JCNSGO_JLmxP-2RiM8f7rTYLi_uiOJkOYnR6A%3D%3D)] |
| Bicyclic thymidine derivatives | *Mycobacterium tuberculosis* | Identified as potent inhibitors of TMPKmt through combinatorial screening. |[ imrpress.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkXglDaZGQNC-x3yMI7yZD26IRLT3HwQ3pVbkXw4PPTh04vS8Q-et01DfV-qi0WVGg_FK_LcecYyE2s2jZXyBFS-1x2XIjpZcq66PtOCEk4K9hpywypN4ravBvI8Tg_VvVlwpyxTGlSGFss4tQnIBh5fhgvkk%3D)] |

Elucidation of Intricate Molecular Mechanisms and Off-Target Effects

A critical area for future investigation is the detailed understanding of how α-thymidine analogues exert their biological effects. While some analogues are designed to inhibit specific enzymes like thymidylate kinase, studies have revealed that their mode of action can be more complex. For example, certain 5′-urea-α-thymidine derivatives demonstrated potent antimalarial activity that did not correlate with their ability to inhibit the Plasmodium falciparum thymidylate kinase (PfTMPK). nih.govnih.gov This discrepancy strongly suggests that the observed parasitic growth inhibition is due to an off-target effect, a phenomenon that requires significant structural optimization to understand and potentially leverage. acs.org

Molecular dynamics (MD) simulations are becoming an indispensable tool for dissecting these mechanisms at an atomic level. plos.org Such computational approaches can model the dynamic interactions between an analogue and its target protein, revealing subtle conformational changes in protein domains, like the P-loop and lid domain of PfTMK, that influence binding and inhibition. plos.org Studies have shown that α-thymidine derivatives tend to form more stable complexes with PfTMK compared to their β-counterparts, and understanding these structural dynamics is key to designing more effective inhibitors. plos.org

Furthermore, investigating potential off-target effects is crucial for the clinical translation of any new therapeutic. The toxicity observed with some thymidine analogues, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), highlights the need to understand how these compounds interact with broader cellular processes, including DNA repair mechanisms like nucleotide excision repair. pnas.org Research into the off-target effects of nucleoside analogues on mitochondrial DNA maintenance is also a vital area, as such effects can lead to significant toxicity. frontiersin.org

Integration of Advanced Synthetic Methods with High-Throughput Screening

The discovery of novel α-thymidine-based therapeutics will be significantly accelerated by the synergy between advanced synthetic chemistry and modern screening technologies. Efficient and stereoselective synthesis of α-nucleosides remains a key challenge. nih.gov Future efforts will focus on optimizing existing methods, such as the epimerization of the more abundant β-thymidine, and developing new synthetic routes to generate diverse libraries of α-thymidine analogues. nih.govacs.orgnih.gov The refinement of methods for modifications, such as at the α-phosphate position, will also expand the chemical space for drug discovery. mdpi.com

High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries against biological targets or whole organisms. nih.gov The integration of HTS with sophisticated cell-based assays, such as those quantifying parasite growth or the proliferation of specific cell types, is essential for identifying initial "hits". nih.govoup.com

Moreover, Computer-Aided Drug Design (CADD) is revolutionizing the drug discovery pipeline. imrpress.com By developing robust QSAR models and using structure-based design, researchers can pre-screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and most favorable drug-like properties. imrpress.comresearcher.life This integrated approach, combining synthesis, HTS, and CADD, creates a powerful engine for the efficient discovery and optimization of lead compounds.

Exploration of Combined Therapeutic Strategies Involving this compound Derivatives

The future of α-thymidine in therapy may lie in its use as part of combination strategies that can offer synergistic effects and overcome resistance mechanisms. A prominent example is in gene therapy, specifically the "suicide gene" approach. This strategy involves delivering the gene for an enzyme not naturally found in human cells, such as the herpes simplex virus thymidine kinase (HSV-TK), directly to cancer cells. nih.govresearchgate.net This enzyme can then phosphorylate a non-toxic prodrug, such as ganciclovir (B1264) (GCV), converting it into a cytotoxic compound that kills the cancer cell. nih.govresearchgate.net This HSV-TK/GCV system can be combined with standard treatments like chemotherapy and radiotherapy to enhance their efficacy. nih.gov

In infectious diseases, combination therapy is a standard of care. For instance, nucleoside analogues are often used with other classes of drugs, such as interferon-alpha for treating chronic hepatitis B, to achieve better viral suppression. ej-med.org

A more recent and highly promising area is the combination of targeted therapies with immunotherapy. The use of VEGFR thymidine kinase inhibitors in conjunction with immune checkpoint inhibitors has already shown improved outcomes in several types of cancer. springermedizin.de Exploring similar combinations where an α-thymidine derivative targets a specific pathway in cancer cells, thereby making them more susceptible to immune-mediated killing, represents a compelling direction for future research.

Deepening the Understanding of alpha-Nucleoside Homeostasis and Metabolism in Pathogens and Mammalian Cells

A fundamental aspect of developing selective therapeutics is to exploit the metabolic differences between pathogens and their mammalian hosts. Many pathogenic organisms, including Plasmodium falciparum, lack the full machinery for pyrimidine (B1678525) salvage and are thus heavily reliant on the de novo synthesis pathway for their DNA replication. nih.gov This dependency makes the enzymes in this pathway prime targets for inhibitors like α-thymidine analogues.

In contrast, mammalian cells possess both de novo and salvage pathways, providing them with greater metabolic flexibility. nih.govresearchgate.net A deeper understanding of nucleoside homeostasis—the balance between synthesis, degradation, and transport—is crucial. Nucleoside transporters (NTs) are key proteins that mediate the uptake of nucleosides and their analogues across cell membranes. frontiersin.orgnih.gov Characterizing the specific transporters involved in the uptake of α-thymidine derivatives in both pathogen and human cells is essential for predicting efficacy and potential toxicities.

Recent studies have highlighted the critical role of nucleoside metabolism in immune cell function. For example, the enzyme deoxycytidine kinase (DCK) and the transporter ENT3 have been shown to be vital for the development, homeostasis, and survival of lymphocytes. researchgate.netaai.org Investigating how α-thymidine analogues might perturb these processes in immune cells is important, as this could have implications for both desired immunomodulatory effects and unwanted side effects.

**Table 2: Key Differences in Nucleotide Metabolism**




| Feature | Pathogens (e.g., *P. falciparum*, Trypanosomes) | Mammalian Cells |
| :--- | :--- | :--- |
| **Pyrimidine Synthesis** | Often reliant on *de novo* pathway; may lack salvage pathways.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdxxv0opd39eiN9_wSdv8zFXleXnz-g2F9lGGdzKufqf5xudNXeWRkUMDE0wRrc3jtc-WQoCjU1eqZssVf3VPr6KcQ8KIzOmPnlTm9XSOlBfsqaWXXSLdqMdmYkodbRrViEs5Lo8HIRSOZhf4%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHiyKFZUcr3Slsr35G1l-fCO-bE40UD3xTCm9dziM5D5UcEJ3wF8Pj4SgQ7FnNPZM52y-mjpEjdNoFcF-g1Hdzv3UhamRqDhBXQVY040GDX-D3GS4TEmeQ7EJq6ZtZ-JLasOcy5EJlChCkRk_qat7XoosS6qaPtQ%3D%3D)] | Possess both *de novo* and salvage pathways.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmwVi3QSjTDabwLoEgENVGHN-YIoKbBTxX_K_R2SVxzv314d75qT-1k3MkVf-Ep_8IT6wCpCDT0bE6BYal3uf-gXrpp9glXQhRjSAkdF52D9ZYyp9Ba4MWUpbD4pWytnJPfoW79C-jalRxA-U%3D)] |
| **Nucleoside Transport** | Possess specific transporters that can be targeted.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHiyKFZUcr3Slsr35G1l-fCO-bE40UD3xTCm9dziM5D5UcEJ3wF8Pj4SgQ7FnNPZM52y-mjpEjdNoFcF-g1Hdzv3UhamRqDhBXQVY040GDX-D3GS4TEmeQ7EJq6ZtZ-JLasOcy5EJlChCkRk_qat7XoosS6qaPtQ%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH52oottbPparkVNwPYDEO20R980wV4e1ithbnkc08jUZzr69NdalVOUA2gGs-1X0UNuYe0bAUuyRCC70ZYHlqjkc3vCwCjDbNvPzxfuQcionhEL2bMsv8Fdnoi1ogeI7yXuc7E01ta7SwSGzI%3D)] | Multiple transporter families (CNTs, ENTs) with broad specificities.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkV7ypM-V_i4ezmlsbEfOlkZo95JWlkBfi2yY-S7laQ7YlK0tEvFbRMlQL2jm1ULdD_13FoHusv5RzW_UuQU6S5d3sYZlrqyLvezeGAfkBNBNoI4dHhFZ9sArwMA0H41MkDQgml_L5orD9QAsigQesBrc-NqRbgHvVuuK3eVi_zaGWLFUQSpfb0msLiuZac00MMQ%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMafO1hO4MVa4B9iXus7mESdTq3xgxB4iffG-2AGm9jg7D7cR3yqkvJZ9VOGuohJWNxkgRyD4oIM_dKrxnnqZWEDUtsaQnJyuanbWSDywufS30tpSBZtCgVM-4_SOvXqe2Ys51jp0E869bfK0%3D)] |
| **Key Enzymes** | Unique enzyme structures (e.g., PfTMPK) offer potential for selective inhibition.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdxxv0opd39eiN9_wSdv8zFXleXnz-g2F9lGGdzKufqf5xudNXeWRkUMDE0wRrc3jtc-WQoCjU1eqZssVf3VPr6KcQ8KIzOmPnlTm9XSOlBfsqaWXXSLdqMdmYkodbRrViEs5Lo8HIRSOZhf4%3D)][ plos.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtbKmYXBQP2-fX7RkA3x8Mtx2cX8ua6f7IRQF2B3kmhWnedD3Nlsr8RO8F0aB-KRXNouqSEQAE8oglEj9Slq0DPVrzPDIzBihkq4E8gz1XFhA7d2rO_p5ccsYxDTvp76ZDNrAowsWz7cV7nDT_3WhyCLzz3cxUM2Ck6VduFB8gi1peYSM%3D)] | Enzymes have different structural and kinetic properties.[ ebi.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkQUeCGkx-kkd96QznLO-2L_VG4X33JT3wD46tDuPH-Mz7MUS4zVJw-WwosWVIJ4vQUfORGouWN6i6-GSVpDIoAbnE0_RnQcM-uwYqDjW0qoUxVV2cVdIK_qIE_RxearSR2qT0FMrcPDiqv-8J_Q%3D%3D)] |
| **Metabolic Dependencies** | Can have unique dependencies, such as the mitochondrion-dependent dTTP synthesis in trypanosomes.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHiyKFZUcr3Slsr35G1l-fCO-bE40UD3xTCm9dziM5D5UcEJ3wF8Pj4SgQ7FnNPZM52y-mjpEjdNoFcF-g1Hdzv3UhamRqDhBXQVY040GDX-D3GS4TEmeQ7EJq6ZtZ-JLasOcy5EJlChCkRk_qat7XoosS6qaPtQ%3D%3D)] | Robust and flexible metabolic networks.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmwVi3QSjTDabwLoEgENVGHN-YIoKbBTxX_K_R2SVxzv314d75qT-1k3MkVf-Ep_8IT6wCpCDT0bE6BYal3uf-gXrpp9glXQhRjSAkdF52D9ZYyp9Ba4MWUpbD4pWytnJPfoW79C-jalRxA-U%3D)] |

Expansion of Diagnostic and Imaging Applications

Beyond therapeutics, α-thymidine and its derivatives hold promise for diagnostic and imaging applications, primarily in oncology. The principle relies on the fact that rapidly proliferating cells, a hallmark of cancer, have an increased demand for nucleotides for DNA synthesis. Radiolabeled analogues of thymidine can be used as tracers to visualize this activity using Positron Emission Tomography (PET).

The most well-established thymidine-based PET tracer is 3′-deoxy-3′-[¹⁸F]fluorothymidine ([¹⁸F]FLT). researchgate.netopenmedscience.com PET imaging with [¹⁸F]FLT allows for the non-invasive assessment of tumor proliferation, which can be used for initial diagnosis, staging, and monitoring the response to therapy. researchgate.netnih.gov Future research could focus on developing novel α-thymidine-based tracers that may offer advantages over existing β-analogues, such as improved uptake, better tumor-to-background ratios, or different metabolic trapping mechanisms.

Another innovative application combines gene therapy with imaging. By placing the thymidine kinase (TK) gene under the control of a tumor-specific promoter, such as the alpha-fetoprotein (AFP) promoter for liver cancer, the TK enzyme will only be expressed in tumor cells. researchgate.netnih.gov This allows for dual-modality imaging: the TK enzyme can be detected via PET using a radiolabeled substrate, while a co-expressed reporter like luciferase can be used for bioluminescence imaging. nih.gov This provides a powerful tool for preclinical research to track tumor growth and response to treatment in real-time. Furthermore, serum thymidine kinase levels are already used as a clinical biomarker for monitoring certain hematological cancers, and new assays based on α-thymidine derivatives could potentially enhance this diagnostic utility. wikipedia.orglaboklin.com

Q & A

Q. How can researchers address low yield in enzymatic synthesis of this compound analogs for high-throughput screening?

  • Methodological Answer : Optimize enzyme mutants (e.g., TK via directed evolution) for enhanced catalytic efficiency. Use microfluidic reactors to control reaction dynamics (e.g., substrate feeding rates). Monitor real-time yields with inline UV-Vis or Raman spectroscopy .

Data Analysis & Reporting Guidelines

  • Handling Contradictions : Compare experimental protocols across studies (e.g., buffer composition, assay duration). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables .
  • Visualizing Data : Include dose-response curves with error bars representing SEM (Figure 1). Tabulate IC50 values alongside confidence intervals (Table 1) .
  • Conclusion Frameworks : Discuss unresolved questions (e.g., species-specific TMK inhibition) and propose follow-up studies (e.g., CRISPR-edited TK cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.